molecular formula C17H21NO3S B12526530 Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- CAS No. 652155-27-6

Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl-

Cat. No.: B12526530
CAS No.: 652155-27-6
M. Wt: 319.4 g/mol
InChI Key: NSVZFAYKVHAFMG-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-[1-(4-methoxyphenyl)propyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes that depend on the enzyme’s function. This inhibition can lead to various therapeutic effects, such as reducing tumor growth or combating bacterial infections.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide, N-phenyl-: Another sulfonamide derivative with a phenyl group attached to the nitrogen atom.

    Benzenesulfonamide, N-(4-methoxyphenyl)-: Similar structure but lacks the propyl group.

    Benzenesulfonamide, N-(4-methylphenyl)-: Similar structure but lacks the methoxy group.

Uniqueness

Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- is unique due to the presence of both the methoxyphenyl and propyl groups, which can confer distinct chemical and biological properties. This combination of functional groups can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

652155-27-6

Molecular Formula

C17H21NO3S

Molecular Weight

319.4 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)propyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H21NO3S/c1-4-17(14-7-9-15(21-3)10-8-14)18-22(19,20)16-11-5-13(2)6-12-16/h5-12,17-18H,4H2,1-3H3

InChI Key

NSVZFAYKVHAFMG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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